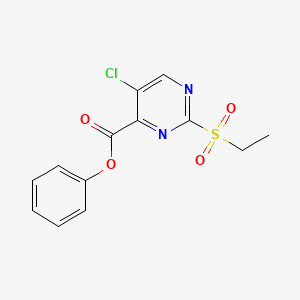
Phenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenyl group, a chloro substituent, an ethanesulfonyl group, and a carboxylate group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine derivative followed by the introduction of the ethanesulfonyl group. The phenyl group is then attached through a coupling reaction, and the carboxylate group is introduced via esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and ethanesulfonyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Phenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of ethanesulfonyl.
Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxylate.
Phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
The uniqueness of phenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2O4S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
phenyl 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-2-21(18,19)13-15-8-10(14)11(16-13)12(17)20-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
QFQJEHRSXOKEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















